2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide 2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922087-98-7
VCID: VC11969814
InChI: InChI=1S/C20H24N2O3S2/c1-2-26-19-10-6-5-9-18(19)20(23)21-12-14-27(24,25)22-13-11-16-7-3-4-8-17(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23)
SMILES: CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C20H24N2O3S2
Molecular Weight: 404.6 g/mol

2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

CAS No.: 922087-98-7

Cat. No.: VC11969814

Molecular Formula: C20H24N2O3S2

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide - 922087-98-7

Specification

CAS No. 922087-98-7
Molecular Formula C20H24N2O3S2
Molecular Weight 404.6 g/mol
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-ethylsulfanylbenzamide
Standard InChI InChI=1S/C20H24N2O3S2/c1-2-26-19-10-6-5-9-18(19)20(23)21-12-14-27(24,25)22-13-11-16-7-3-4-8-17(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Standard InChI Key UTANDDBWUQBNSV-UHFFFAOYSA-N
SMILES CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Canonical SMILES CCSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2

Introduction

The compound 2-(ethylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide represents a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Below is an authoritative breakdown of its structure, properties, synthesis pathways, and potential biological activity.

Synthesis Pathways

The synthesis of such compounds typically involves multistep organic reactions:

  • Formation of Tetrahydroisoquinoline Derivative:

    • Starting with isoquinoline derivatives, sulfonation reactions introduce the sulfonyl group at the desired position.

    • Common reagents include sulfonyl chlorides and bases like triethylamine.

  • Attachment of Benzamide Core:

    • The benzamide unit is introduced via amidation reactions using carboxylic acid derivatives or acid chlorides.

  • Introduction of Ethylsulfanyl Group:

    • The ethylsulfanyl group is incorporated through nucleophilic substitution reactions using alkyl halides and thiol precursors.

Antiparasitic Activity

Compounds with structural similarity to benzamides have demonstrated antiparasitic properties against pathogens such as Trypanosoma brucei and Leishmania . The sulfonyl group in the tetrahydroisoquinoline moiety may enhance bioactivity by improving binding affinity to parasitic enzymes.

Anticancer Potential

Sulfonamide derivatives are known for their anticancer properties due to their ability to disrupt cellular metabolism and induce apoptosis . The presence of both sulfonyl and benzamide groups in this compound suggests potential as a lead compound for anticancer drug development.

Comparative Analysis with Related Compounds

Compound NameSimilaritiesDifferences
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline Shares tetrahydroisoquinoline coreLacks benzamide unit; simpler structure
N-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Contains sulfonyl groupCarboxylic acid instead of benzamide
N-benzoyl-2-hydroxybenzamides Benzamide backboneLacks sulfonyl or isoquinoline moieties

Challenges in Development

  • Synthesis Complexity: Multistep synthesis increases production costs.

  • Stability Issues: Sulfur-containing groups can be prone to oxidation.

  • Toxicity Concerns: Sulfonamides may exhibit off-target effects in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator